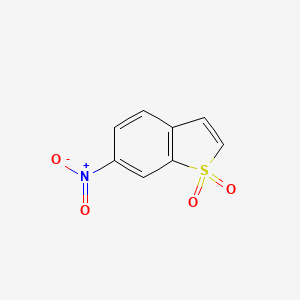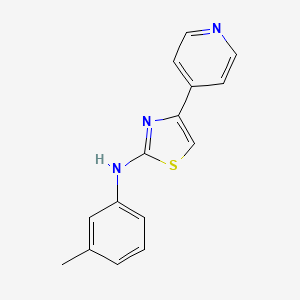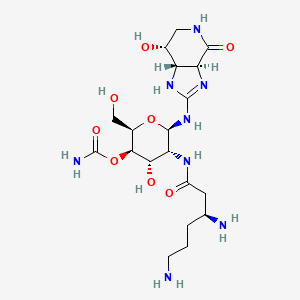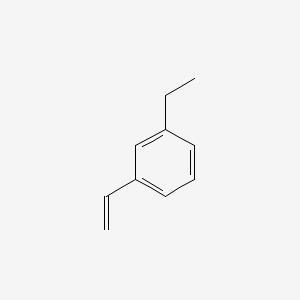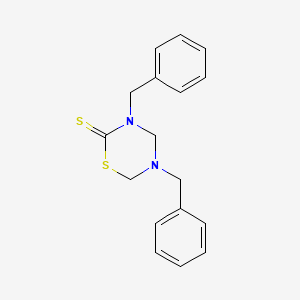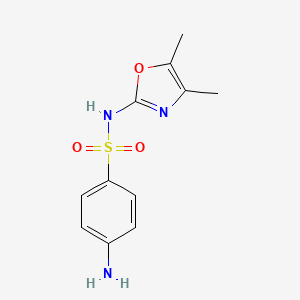
Sulfamoxol
Übersicht
Beschreibung
Sulfamoxol ist eine sulfonamidhaltige antibakterielle Verbindung. Es gehört zur Klasse der synthetischen bakteriostatischen Antibiotika, die das Wachstum von Bakterien hemmen, indem sie deren Folat-Synthese stören . This compound ist bekannt für seine breite Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien .
Herstellungsmethoden
This compound kann durch die Reaktion von primären oder sekundären Aminen mit Sulfonylchlorid in Gegenwart organischer oder anorganischer Basen synthetisiert werden . Die typische Syntheseroute beinhaltet die Kupplung von aromatischen Sulfonylchloriden mit heterocyclischen primären Aminen . Industrielle Produktionsmethoden umfassen oft ähnliche Prozesse, sind jedoch für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Sulfamoxol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zur Sulfonamidchemie und Reaktionsmechanismen verwendet.
Medizin: Es wird in Kombination mit anderen Antibiotika, wie z. B. Trimethoprim, zur Behandlung bakterieller Infektionen eingesetzt.
Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung und Produktion von antibakteriellen Medikamenten eingesetzt.
Wirkmechanismus
This compound entfaltet seine antibakterielle Wirkung durch kompetitive Hemmung des bakteriellen Enzyms Dihydrofolat-Synthetase . Dieses Enzym ist für die korrekte Verarbeitung von p-Aminobenzoesäure (PABA) unerlässlich, die für die Folatsynthese in Bakterien entscheidend ist . Durch die Hemmung dieses Enzyms stört this compound die Synthese von Folat, wodurch das Wachstum und die Vermehrung von Bakterien gehemmt werden .
Wirkmechanismus
Target of Action
Sulfamoxole primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .
Mode of Action
Sulfamoxole acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the substrate para-aminobenzoic acid (PABA), which is essential for folic acid synthesis . By binding to the enzyme, Sulfamoxole blocks its ability to catalyze the formation of dihydropteroic acid, a precursor to folic acid . This inhibition disrupts the folic acid metabolism cycle, thereby inhibiting the multiplication of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Sulfamoxole is the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, Sulfamoxole prevents the synthesis of folic acid, a vital component for bacterial DNA replication, transcription, and translation . This disruption of the folic acid metabolism cycle leads to the inhibition of bacterial growth and multiplication .
Pharmacokinetics
Sulfamoxole, like most sulfonamides, is readily absorbed orally . Parenteral administration is difficult, as the soluble sulfonamide salts are highly alkaline and irritating to the tissues . The sulfonamides are widely distributed throughout all tissues
Result of Action
The primary result of Sulfamoxole’s action is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, Sulfamoxole prevents the bacteria from synthesizing the necessary components for DNA replication, transcription, and translation . This leads to a bacteriostatic effect, where the growth and multiplication of the bacteria are inhibited .
Action Environment
The action of Sulfamoxole can be influenced by various environmental factors. For instance, the antibacterial action of Sulfamoxole is inhibited by pus . Additionally, the drug’s efficacy can be affected by the pH levels and the presence of other substances in the environment . .
Biochemische Analyse
Biochemical Properties
Sulfamoxole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the proper processing of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis . By inhibiting this enzyme, Sulfamoxole disrupts the synthesis of folic acid, a vital component in bacterial DNA replication .
Cellular Effects
Sulfamoxole’s primary cellular effect is the inhibition of bacterial growth. It achieves this by disrupting the folic acid metabolism cycle, which is essential for bacterial DNA replication . This disruption prevents the bacteria from multiplying, effectively controlling the bacterial infection .
Molecular Mechanism
The molecular mechanism of Sulfamoxole involves its competitive inhibition of the bacterial enzyme dihydropteroate synthetase . This enzyme is responsible for the proper processing of PABA, which is essential for folic acid synthesis . By inhibiting this enzyme, Sulfamoxole prevents the synthesis of folic acid, thereby disrupting bacterial DNA replication .
Metabolic Pathways
Sulfamoxole is involved in the folic acid metabolism pathway, where it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is responsible for the proper processing of PABA, which is essential for folic acid synthesis .
Transport and Distribution
Sulfamoxole is readily absorbed orally and is widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids .
Vorbereitungsmethoden
Sulfamoxole can be synthesized through the reaction of primary or secondary amines with sulfonyl chloride in the presence of organic or inorganic bases . The typical synthetic route involves the coupling of aromatic sulfonyl chlorides with heterocyclic primary amines . Industrial production methods often involve similar processes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Sulfamoxol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationspfade nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen von this compound sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Sulfonamidgruppe.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Sulfamoxol ähnelt anderen Sulfonamid-Antibiotika, wie z. B.:
- Sulfamethoxazol
- Sulfadiazin
- Sulfisoxazol
Was this compound auszeichnet, ist seine spezifische Struktur, die eine 4,5-Dimethyl-2-oxazolylgruppe enthält . Diese einzigartige Struktur trägt zu seiner spezifischen antibakteriellen Aktivität und pharmakokinetischen Eigenschaften bei.
Eigenschaften
IUPAC Name |
4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFLXLSBHQBMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023617 | |
| Record name | Sulfamoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfamoxole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfamoxole is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA) which is essential for folic acid synthesis. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |
| Record name | Sulfamoxole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
729-99-7 | |
| Record name | Sulfamoxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamoxole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamoxole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfamoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamoxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMOXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGG82XE020 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfamoxole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 °C | |
| Record name | Sulfamoxole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfamoxole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfamoxole?
A: Sulfamoxole, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA). It exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase, a crucial enzyme in the folic acid synthesis pathway of bacteria. [] This inhibition disrupts the production of dihydrofolic acid, and subsequently, tetrahydrofolic acid, which are essential for bacterial DNA, RNA, and protein synthesis. [, ]
Q2: Does Sulfamoxole affect mammalian cells?
A: Mammalian cells, unlike bacteria, cannot synthesize folic acid de novo and rely on dietary sources. Therefore, Sulfamoxole's inhibitory effect on dihydropteroate synthase is selectively toxic to bacteria. [, ]
Q3: What is the molecular formula and weight of Sulfamoxole?
A: The molecular formula of Sulfamoxole is C11H13N3O3S, and its molecular weight is 267.31 g/mol. [, , ]
Q4: What spectroscopic data is available for Sulfamoxole?
A: Several studies have investigated the spectroscopic properties of Sulfamoxole. Infrared (IR) and Raman spectroscopy have been used to characterize the vibrational modes of the molecule, providing insights into its structure and bonding. [, ] Additionally, UV-Vis spectroscopy is frequently employed for quantitative analysis, particularly in pharmaceutical formulations, utilizing its absorbance maximum at 241 nm. []
Q5: What is the stability of Sulfamoxole in different formulations?
A: Research indicates that Sulfamoxole exhibits good stability in various pharmaceutical formulations, including film-coated tablets and suspensions. [] Extensive stability tests have been conducted to assess its shelf life and degradation pathways under different storage conditions. []
Q6: How is Sulfamoxole absorbed and distributed in the body?
A: Sulfamoxole is well-absorbed after oral administration, reaching peak plasma concentrations within a few hours. [] Its distribution is widespread throughout the body, achieving therapeutically relevant levels in various tissues and fluids, including urine and bile. []
Q7: What is the half-life of Sulfamoxole?
A: Sulfamoxole exhibits a half-life similar to Sulfamethoxazole. [] This property makes it suitable for twice-daily dosing regimens, as demonstrated in pharmacokinetic studies. []
Q8: How is Sulfamoxole eliminated from the body?
A: Following absorption and distribution, Sulfamoxole is primarily excreted through the kidneys, with a significant portion remaining unmetabolized in the urine. []
Q9: What is the spectrum of activity of Sulfamoxole?
A: Sulfamoxole demonstrates a broad spectrum of activity against both gram-positive and gram-negative bacteria, including strains resistant to other sulfonamides. [, ] Notably, it exhibits potent activity against common urinary tract pathogens, such as Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis. [, , ]
Q10: How effective is Sulfamoxole in treating urinary tract infections?
A: Clinical trials have demonstrated the efficacy of Sulfamoxole in treating both acute and chronic urinary tract infections, achieving high rates of clinical and bacteriological cure. [] Its efficacy is particularly notable in cases of pyelonephritis, pyelitis, and cystitis. []
Q11: Has Sulfamoxole been studied in other infectious diseases?
A: Beyond urinary tract infections, Sulfamoxole has shown promising results in treating a range of bacterial infections, including those affecting the gastrointestinal tract, skin, female genital organs, respiratory tract, and ENT organs. [, , ] It has also shown activity against Toxoplasma gondii in experimental models. []
Q12: How does bacterial resistance to Sulfamoxole develop?
A: The primary mechanism of resistance to Sulfamoxole involves mutations or amino acid duplications in the dihydropteroate synthase enzyme. [] These alterations reduce the enzyme's binding affinity for Sulfamoxole, rendering it less effective. []
Q13: What is the safety profile of Sulfamoxole?
A: Toxicological studies in animals have shown that Sulfamoxole is well-tolerated at therapeutic doses. [] Clinical trials have also reported a favorable safety profile, with side effects comparable to those observed with other sulfonamides. []
Q14: How is Sulfamoxole quantified in biological samples?
A: High-performance liquid chromatography (HPLC) is widely used for the determination of Sulfamoxole in biological samples, such as plasma and urine. [, ] This technique, often coupled with UV detection, allows for sensitive and specific quantification of the drug. [, ]
Q15: Are there any mass spectrometry-based methods for Sulfamoxole analysis?
A: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of Sulfamoxole and other sulfonamides in various matrices, including food products and biological samples. [, , ] This technique offers high sensitivity and selectivity, enabling the detection of trace levels of the drug.
Q16: How does the dissolution rate of Sulfamoxole affect its bioavailability?
A: The dissolution rate of a drug product significantly impacts its absorption and bioavailability. Studies have investigated the in vitro dissolution profiles of different Sulfamoxole formulations, including film-coated tablets, to assess their release characteristics. [] Optimal dissolution rates are crucial for ensuring consistent and reliable drug absorption.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


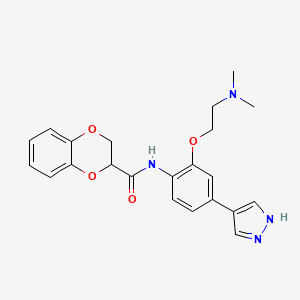
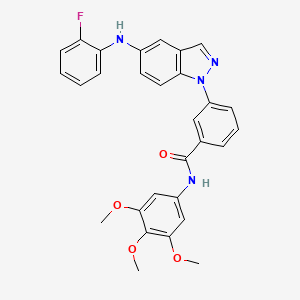
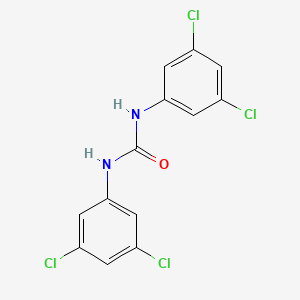
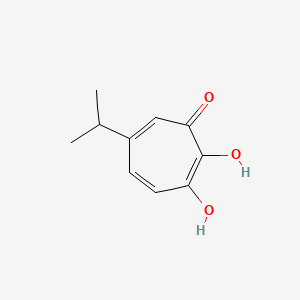
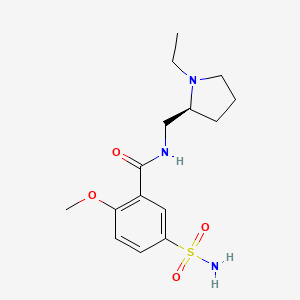
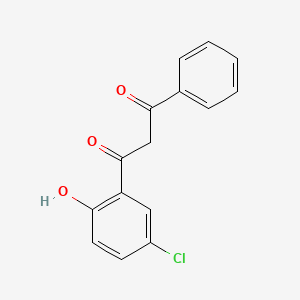
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)

